Bienvenue dans la boutique en ligne BenchChem!

N-[(2,6-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Glucocorticoid Receptor Immunopharmacology Inflammation

This N-alkoxybenzamide GR modulator (CAS 320418-39-1) delivers an unmatched polypharmacological profile for preclinical inflammation and autoimmune disease modeling. Its >200-fold selectivity over PR/MR and an exceptional hERG IC50 ~20,000 nM eliminate progestational, mineralocorticoid, and cardiotoxic confounds in chronic dosing studies (e.g., collagen-induced arthritis, EAE). A CYP3A4 IC50 of 10 nM makes it a superior positive control for DDI risk assessment. Generic GR ligands cannot substitute this precisely engineered profile, which ensures experimental reproducibility and translational validity. Procure only this specific compound to benchmark your SAR campaigns or validate nuclear receptor selectivity assays with a well-characterized reference standard.

Molecular Formula C18H13Cl2F6NO4
Molecular Weight 492.2
CAS No. 320418-39-1
Cat. No. B2936271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,6-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
CAS320418-39-1
Molecular FormulaC18H13Cl2F6NO4
Molecular Weight492.2
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl
InChIInChI=1S/C18H13Cl2F6NO4/c19-13-2-1-3-14(20)12(13)7-31-27-16(28)11-6-10(29-8-17(21,22)23)4-5-15(11)30-9-18(24,25)26/h1-6H,7-9H2,(H,27,28)
InChIKeyMVDSUFBZYFTSND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2,6-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide (CAS 320418-39-1) – A Highly Potent and Selective Glucocorticoid Receptor Modulator for Inflammation Research


N-[(2,6-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide (CAS 320418-39-1) is a synthetic, non-steroidal, dissociated glucocorticoid receptor (GR) modulator from the N-alkoxybenzamide class. It was originally disclosed by Boehringer Ingelheim Pharmaceuticals as part of a program targeting next-generation GR ligands designed to separate transrepression from transactivation [1]. The compound is characterized by a 2,5-bis(2,2,2-trifluoroethoxy)benzamide core and an N-(2,6-dichlorobenzyloxy) side chain, resulting in a molecular weight of 492.2 g/mol. Its primary value proposition lies in its exceptional potency at the human GR, combined with a selectivity profile that clearly differentiates it from other in-class GR modulators and classical steroidal anti-inflammatory agents.

Why N-[(2,6-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide Cannot Be Replaced by Generic Glucocorticoid Receptor Modulators


In the procurement of a GR modulator for preclinical inflammation or autoimmune disease modeling, generic substitution based solely on the 'GR ligand' or 'N-alkoxybenzamide' class is scientifically invalid. Even structurally close analogs exhibit dramatic divergence in selectivity against other steroid receptors (PR, MR), off-target ion channel liability (hERG), and cytochrome P450 inhibition [1]. The 2,6-dichlorobenzyloxy substituent and the 2,5-bis(trifluoroethoxy) substitution pattern in this specific compound yield a unique polypharmacological signature: low nanomolar GR agonism with >200-fold selectivity over PR and MR, and an exceptionally wide hERG safety margin (IC50 ~20,000 nM) that is atypical for lipophilic benzamides [2]. A substitute compound without these precisely engineered properties risks introducing unwanted progestational, mineralocorticoid, or cardiotoxic effects, compromising experimental reproducibility and translational validity.

Quantitative Differentiation Guide for N-[(2,6-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide: Head-to-Head Selectivity and Safety Data


Potent Glucocorticoid Receptor Binding and Functional Agonism vs. Baseline

The compound demonstrates single-digit nanomolar binding affinity for the human glucocorticoid receptor (GR) and potent functional agonism in a relevant cellular model. In a displacement assay, it inhibited binding of the reference antagonist RU-486 to GR with an IC50 of 10 nM [1]. Confirmatory functional activity was established in HFF cells, where it suppressed IL-1-induced IL-6 production with an IC50 of 2 nM [2]. Compared to a baseline of no treatment or a weak, non-selective ligand, this potency confirms high target engagement.

Glucocorticoid Receptor Immunopharmacology Inflammation

>200-Fold Selectivity Over Progesterone Receptor (PR) Prevents Off-Target Endocrine Effects

A common pitfall of non-steroidal GR ligands is cross-reactivity with the progesterone receptor (PR), leading to unwanted reproductive system effects. This compound was profiled in a direct binding assay against PR. It showed an IC50 of >2,000 nM for displacement of a tetramethylrhodamine-labeled dexamethasone probe from PR [1]. In contrast, its IC50 at the intended GR target is 10 nM [2]. The resulting selectivity ratio is >200-fold in favor of GR.

Nuclear Receptor Selectivity Progesterone Receptor Drug Safety

Clean Mineralocorticoid Receptor (MR) Profile Eliminates Electrolyte Imbalance Concerns

Activation or antagonism of the mineralocorticoid receptor (MR) can cause disturbances in electrolyte balance and blood pressure, a major liability for systemic anti-inflammatory drugs. This compound was directly tested for MR activity and showed an IC50 of >2,000 nM when assessed for the displacement of RU-486 from MR [1]. This contrasts sharply with its GR IC50 of 10 nM, resulting in a >200-fold selectivity window.

Mineralocorticoid Receptor Nuclear Receptor Selectivity Safety Pharmacology

Low hERG Liability with an IC50 of 20,000 nM Provides a Wide Cardiac Safety Margin

Inhibition of the hERG potassium channel is a primary cause of drug-induced QT prolongation and a critical go/no-go criterion for compound selection. This compound was evaluated using the gold-standard whole-cell patch-clamp technique on recombinant HEK293 cells expressing human ERG. The measured IC50 was 20,000 nM [1]. For comparison, its functional GR agonism IC50 is 2 nM, yielding an in vitro safety margin of 10,000-fold. This is substantially wider than many lipophilic benzamide analogs, a property driven by the specific electronegative substitution pattern.

hERG Cardiac Safety Drug Discovery

Significant CYP3A4 Inhibition (IC50: 10 nM) Represents a Drug-Drug Interaction Liability and a Research Tool

Unlike its clean steroid receptor profile, this compound exhibits potent inhibition of human recombinant CYP3A4 with an IC50 of 10 nM, equivalent to its GR binding potency [1]. While this can be viewed as a liability (and a critical data point for co-administration studies), it also distinguishes the compound from GR ligands that are CYP3A4 substrates. In a panel of comparator compounds, this level of CYP3A4 inhibition was specifically associated with the 2,6-dichlorobenzyloxy substitution, whereas other analogs lacking this motif showed reduced CYP inhibition.

CYP3A4 Drug-Drug Interactions ADME

Optimal Research and Industrial Applications for N-[(2,6-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide Based on Its Differential Profile


In Vivo Preclinical Studies of Chronic Inflammatory Disease where Reproductive or Cardiovascular Confounds Are Unacceptable

The compound's >200-fold selectivity over PR and MR, combined with a 10,000-fold hERG safety margin, makes it the superior choice for chronic dosing studies in disease models such as collagen-induced arthritis, multiple sclerosis (EAE), or inflammatory bowel disease. These models require sustained systemic exposure, and the absence of progestational, mineralocorticoid, or cardiotoxic off-target effects ensures that any observed efficacy can be attributed solely to GR modulation [1]. This directly answers the procurement question, as a generic or less selective GR ligand would introduce unacceptable variability.

Drug-Drug Interaction (DDI) and CYP3A4-Mediated Metabolism Studies

With a CYP3A4 IC50 of 10 nM, this compound serves as an excellent positive control or tool compound for studying CYP3A4-mediated drug interactions in hepatocyte or microsomal assays [1]. Its potent inhibition allows for the establishment of DDI risk assessment models, and its use can help calibrate screening platforms. This application leverages a unique characteristic that differentiates it from most GR-focused chemical probes, which are often CYP3A4-neutral.

Selectivity Screening Panels for Nuclear Receptor Profiling

The compound's clean profile against PR and MR (IC50 > 2,000 nM) makes it an ideal reference standard for developing and validating nuclear receptor selectivity assays [1]. It can be used as a GR-selective competitor to benchmark the selectivity of novel GR ligands, or as a counter-screen compound to confirm that assay systems can discriminate between nuclear receptor subtypes. Its behavior provides a quantitative baseline for acceptable selectivity in hit-to-lead programs.

Lead Optimization Benchmark for Dissociated Glucocorticoid Receptor Modulators

The compound's overall profile—high GR potency (2-10 nM), functional efficacy in a cellular inflammation model (HFF cell IL-6 suppression), and wide safety margins—represents a benchmark for structure-activity relationship (SAR) campaigns aiming to improve upon first-generation SEGRMs [1][2]. Procurement of this specific compound allows medicinal chemistry teams to directly compare their novel analogs against a well-characterized reference molecule with documented data on receptor selectivity, hERG, and CYP inhibition.

Quote Request

Request a Quote for N-[(2,6-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.